Cas no 800372-97-8 (1-(3-Cyclohexylprop-1-yl)piperazine)

1-(3-Cyclohexylprop-1-yl)piperazine is a cyclohexyl-substituted piperazine derivative with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. Its structure combines a piperazine core with a cyclohexylpropyl side chain, offering steric and electronic properties that may enhance binding affinity or modulate reactivity in targeted molecular designs. The cyclohexyl group contributes to lipophilicity, potentially improving membrane permeability in bioactive compounds. This compound is particularly valuable in medicinal chemistry for the development of CNS-active agents or enzyme inhibitors due to its balanced hydrophobicity and conformational flexibility. Careful handling is advised due to its reactive amine functionality, which also makes it versatile for further functionalization.
1-(3-Cyclohexylprop-1-yl)piperazine structure
800372-97-8 structure
Product Name:1-(3-Cyclohexylprop-1-yl)piperazine
CAS No:800372-97-8
MF:C13H26N2
MW:210.358943462372
MDL:MFCD03094590
CID:720275
PubChem ID:2737393
Update Time:2025-05-23

1-(3-Cyclohexylprop-1-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-(3-cyclohexylpropyl)-
    • 1-(3-CYCLOHEXYLPROPYL)PIPERAZINE
    • 1-(3-CYCLOHEXYLPROPYL)-PIPERAZINE
    • OR0082
    • Piperazine,1-(3-cyclohexylpropyl)
    • A10352
    • SCHEMBL2769012
    • 800372-97-8
    • AKOS009159538
    • CHEMBL5024085
    • NOANQOHRPIHTIN-UHFFFAOYSA-N
    • 1-(3-cyclo-hexylpropyl)piperazine
    • PS-3024
    • DTXSID80372035
    • CS-0271622
    • A839814
    • EN300-943596
    • MFCD03094590
    • 1-(3-Cyclohexylprop-1-yl)piperazine
    • MDL: MFCD03094590
    • Inchi: 1S/C13H26N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h13-14H,1-12H2
    • InChI Key: NOANQOHRPIHTIN-UHFFFAOYSA-N
    • SMILES: N1(CCNCC1)CCCC1CCCCC1

Computed Properties

  • Exact Mass: 210.21000
  • Monoisotopic Mass: 210.209598838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Boiling Point: 104-110°C/0.5mm
  • PSA: 15.27000
  • LogP: 2.51880

1-(3-Cyclohexylprop-1-yl)piperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(3-Cyclohexylprop-1-yl)piperazine Suppliers

Amadis Chemical Company Limited
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(CAS:800372-97-8)1-(3-Cyclohexylprop-1-yl)piperazine
Order Number:A1196646
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:31
Price ($):760.0
Email:sales@amadischem.com

Additional information on 1-(3-Cyclohexylprop-1-yl)piperazine

Professional Introduction to 1-(3-Cyclohexylprop-1-yl)piperazine (CAS No. 800372-97-8)

1-(3-Cyclohexylprop-1-yl)piperazine, a compound with the CAS number 800372-97-8, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and pharmacological properties. This compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their role in medicinal chemistry. The presence of a cyclohexylpropyl side chain in its structure contributes to its distinct physicochemical characteristics, making it a valuable candidate for further research and development.

The chemical structure of 1-(3-Cyclohexylprop-1-yl)piperazine consists of a piperazine ring linked to a propyl chain that is further substituted with a cyclohexyl group. This arrangement imparts both rigidity and flexibility to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. The piperazine moiety is known for its ability to interact with various biological targets, including enzymes and receptors, which has made it a popular scaffold in drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives. One of the most notable areas of research has been their application in the treatment of neurological disorders. Studies have shown that compounds containing the piperazine moiety can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This has led to investigations into their potential as therapeutic agents for conditions such as depression, anxiety, and Parkinson's disease.

Moreover, the cyclohexylpropyl substituent in 1-(3-Cyclohexylprop-1-yl)piperazine adds an additional layer of complexity to its pharmacological profile. The cyclohexyl group can influence both the solubility and lipophilicity of the compound, which are critical factors in determining its bioavailability and efficacy. Recent computational studies have suggested that this substitution pattern may enhance binding interactions with specific protein targets, thereby increasing the compound's potential as an active pharmaceutical ingredient (API).

Recent experimental studies have also highlighted the synthetic utility of 1-(3-Cyclohexylprop-1-yl)piperazine. Researchers have developed novel synthetic routes that allow for the efficient preparation of this compound with high yield and purity. These advancements are particularly important in pharmaceutical research, where scalable synthesis methods are essential for moving compounds into clinical development. The ability to produce this intermediate on a larger scale could accelerate the discovery and development of new drugs based on this scaffold.

The pharmacokinetic properties of 1-(3-Cyclohexylprop-1-yl)piperazine are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its therapeutic potential. Preliminary studies have indicated that this compound exhibits moderate oral bioavailability and undergoes biotransformation via several metabolic pathways. Identifying these pathways is essential for predicting drug-drug interactions and optimizing dosing regimens.

In conclusion, 1-(3-Cyclohexylprop-1-yl)piperazine (CAS No. 800372-97-8) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with its potential pharmacological activity, make it an attractive molecule for medicinal chemists. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:800372-97-8)1-(3-Cyclohexylprop-1-yl)piperazine
A1196646
Purity:99%
Quantity:5g
Price ($):760.0
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